molecular formula C9H10ClNO B1607267 2-Chloro-N,N-dimethylbenzamide CAS No. 6526-67-6

2-Chloro-N,N-dimethylbenzamide

Cat. No.: B1607267
CAS No.: 6526-67-6
M. Wt: 183.63 g/mol
InChI Key: SZUQPOLAEFBJJH-UHFFFAOYSA-N
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Description

Significance of 2-Chloro-N,N-dimethylbenzamide within Contemporary Chemical Synthesis

The significance of this compound in modern chemical synthesis is primarily derived from the combined reactivity of its two key functional groups: the N,N-dimethylamide and the ortho-chlorine substituent. The N,N-dimethylamide group is recognized as a powerful directed metalation group (DMG). nih.govorganic-chemistry.org In a reaction known as directed ortho-metalation (DoM), the amide can chelate to an organolithium base, directing the deprotonation specifically to the ortho-position on the aromatic ring. nih.govorganic-chemistry.org This allows for the regioselective introduction of a wide array of electrophiles, providing a reliable route to 1,2,3-substituted aromatic compounds. unilag.edu.ng

The chlorine atom serves as a versatile handle for various transformations. It can participate in nucleophilic aromatic substitution reactions, where it is displaced by other functional groups. More significantly, it is an active participant in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual functionality makes this compound a strategic intermediate in the synthesis of complex targets, including molecules with potential applications in the pharmaceutical and agrochemical industries. ontosight.ai

Spectroscopic data is crucial for the characterization of this compound. The following table details its nuclear magnetic resonance (NMR) spectral data.

Technique Solvent Chemical Shifts (δ, ppm)
¹H NMR (300 MHz)CDCl₃7.32 (dt, J = 6.6, 3.3 Hz, 1H), 7.28 – 7.15 (m, 3H), 3.07 (s, 3H), 2.80 (s, 3H). rsc.org
¹³C NMR (75 MHz)CDCl₃168.56, 136.43, 130.37, 130.18, 129.67, 127.85, 127.29, 38.18, 34.76. rsc.org

Overview of Halogenated Benzamide (B126) Scaffolds in Organic Transformations

Halogenated benzamides are a privileged class of compounds in organic chemistry due to their synthetic versatility. The amide functional group is a common motif in biologically active compounds and acts as an efficient directing group in transition-metal-catalyzed C–H activation reactions. acs.orgrsc.org The presence of a halogen atom on the benzamide scaffold introduces a reactive site that is orthogonal to many C-H functionalization strategies.

This halogen "handle" is particularly useful in cross-coupling chemistry, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which are cornerstone methods for constructing complex molecular architectures. mdpi.com Furthermore, the carbon-halogen bond in these scaffolds can be activated under photoredox catalysis conditions. researchgate.netacs.org Recent studies have shown that ortho-halogenated benzamides can undergo divergent transformations, including intramolecular C-H arylation to form isoindolinones or N-dealkylation, by switching reaction pathways between radical or cationic intermediates under photocatalytic conditions. rsc.orgacs.org The ability to selectively functionalize either the C-H or C-X bond makes halogenated benzamides highly valuable platforms for late-stage modification of complex molecules and for building molecular libraries for drug discovery. researchgate.net

Historical Context and Evolution of Research on this compound

Research interest in this compound and related structures has evolved significantly over time. Initially, it was recognized as a chemical intermediate, for instance, in the preparation of repellents. fishersci.ca Early studies likely focused on fundamental reactions such as nucleophilic substitution of the chlorine atom or transformations of the amide group. researchgate.net

A pivotal development in the utility of this compound came with the extensive study of the Directed ortho-Metalation (DoM) reaction. nih.govacs.org The recognition that the N,N-dialkylamide group could effectively direct lithiation to the adjacent ortho-position provided a major synthetic tool for regiocontrolled aromatic substitution. nih.gov This elevated the status of compounds like this compound from simple intermediates to powerful building blocks for creating contiguously substituted aromatic systems. organic-chemistry.org

More recently, the focus has shifted towards leveraging the compound in modern catalytic systems. Research into copper-catalyzed reactions has explored the oxidative addition of the carbon-halogen bond of ortho-iodo-N,N-dimethylbenzamide to copper(I) salts, suggesting the formation of organocopper(III) intermediates. researchgate.net This line of inquiry is crucial for understanding and improving Ullmann-type coupling reactions. Furthermore, the compound has become a key substrate in the development of novel photocatalytic and electrochemical methods that activate C-H or C-Cl bonds under mild conditions. acs.orgbeilstein-journals.org

The following table presents an example of a reaction where a related halogenated benzamide is used, highlighting the yields achieved under specific catalytic conditions.

Reaction Type Substrate Catalyst/Reagents Product Yield Reference
C-H Arylation2-chloro-N,N-diisopropylbenzamideMethylene (B1212753) blue, Blue LEDs, Amine, Aqueous Micellar Solution1-isopropyl-2-propyl-2,3-dihydro-1H-isoindol-1-one89% acs.org

Current Research Frontiers and Unexplored Avenues for this compound

The frontiers of research involving this compound are centered on developing more efficient, selective, and sustainable synthetic methodologies. One major area is the continued exploration of photoredox and electrochemical catalysis. These techniques use light or electricity to drive chemical reactions, often under mild conditions, and can unlock novel reactivity patterns. researchgate.netbeilstein-journals.org For instance, photocatalysis has enabled the divergent synthesis of different products like isoindolinones or secondary amides from the same ortho-halogenated benzamide starting material simply by tuning the reaction conditions. rsc.orgacs.org

Another burgeoning area is the use of earth-abundant metal catalysis. While palladium has been a workhorse for cross-coupling reactions, research is increasingly focused on using more sustainable metals like copper or iridium. acs.orgbeilstein-journals.org Developing copper-catalyzed electrochemical C-H activation and functionalization of benzamides is a key goal, aiming to replace stoichiometric chemical oxidants with electricity. beilstein-journals.org

Unexplored avenues could include the application of this compound in mechanochemistry, where mechanical force is used to initiate reactions, potentially reducing solvent waste and energy consumption. acs.org Its use as a scaffold for creating novel materials or functional polymers remains largely untapped. Furthermore, while the N,N-dimethylamide is a well-established directing group, investigating the interplay between its directing ability and the reactivity of the ortho-chlorine substituent under dual-catalytic cycles could lead to the discovery of unprecedented and powerful chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N,N-dimethylbenzamide
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InChI

InChI=1S/C9H10ClNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SZUQPOLAEFBJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20215573
Record name Benzamide, 2-chloro-N,N-dimethyl-
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Molecular Weight

183.63 g/mol
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CAS No.

6526-67-6
Record name Benzamide, 2-chloro-N,N-dimethyl-
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Record name Benzamide, 2-chloro-N,N-dimethyl-
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Record name 2-Chloro-N,N-dimethylbenzamide
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Record name Benzamide, 2-chloro-N,N-dimethyl-
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Synthetic Methodologies for 2 Chloro N,n Dimethylbenzamide

Established Synthetic Pathways for 2-Chloro-N,N-dimethylbenzamide

The traditional synthesis of this compound relies on several well-documented chemical transformations. These pathways are foundational in organic synthesis and are characterized by their reliability and understood mechanisms.

Direct Amidation Reactions for C(O)N(CH₃)₂ Moiety Formation in this compound

Direct amidation involves the reaction of a carboxylic acid with an amine, facilitated by a coupling agent. numberanalytics.com In the context of this compound synthesis, this pathway uses 2-chlorobenzoic acid and dimethylamine (B145610) as the primary reactants. The process requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby enabling the nucleophilic attack by dimethylamine.

Common coupling agents for this type of transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). numberanalytics.com Another approach involves the use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, which has been shown to be an effective reagent for the direct amidation of various carboxylic acids with a broad range of amines. acs.org The reaction can be carried out with equimolar amounts of the acid and amine in a suitable solvent like acetonitrile (B52724). acs.org While generally effective, these reactions can require careful optimization of conditions to achieve high yields. diva-portal.org

Chlorination Strategies for Benzamide (B126) Ring Systems to Yield this compound

An alternative route to the target compound involves the direct chlorination of an unsubstituted or differently substituted benzamide ring. Starting with N,N-dimethylbenzamide, a directed ortho-C−H halogenation can be employed to introduce a chlorine atom at the desired position. guidechem.com

Research has demonstrated the efficacy of ruthenium-catalyzed C-H halogenation. rsc.org In a typical procedure, N,N-dimethylbenzamide is reacted with a chlorinating agent, such as N-chlorosuccinimide (NCS), in the presence of a ruthenium catalyst. The directing-group ability of the amide functionality guides the halogenation to the ortho position of the aromatic ring. This method offers a direct way to functionalize the C-H bond, but may require specific and sometimes costly catalysts. rsc.org

Approaches via Acyl Chloride Intermediates in this compound Synthesis

The most common and industrially favored method for synthesizing this compound proceeds through an acyl chloride intermediate. diva-portal.org This two-step approach is known for its high efficiency and scalability.

Formation of 2-Chlorobenzoyl Chloride : The process begins with the conversion of 2-chlorobenzoic acid into its more reactive acyl chloride derivative, 2-chlorobenzoyl chloride. guidechem.com This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Amidation of the Acyl Chloride : The resulting 2-chlorobenzoyl chloride is then reacted with dimethylamine or its hydrochloride salt to form the final amide product. rsc.org This reaction is a nucleophilic acyl substitution where the highly reactive acyl chloride readily reacts with the amine. The reaction is often carried out in the presence of a base, like triethylamine (B128534) or sodium hydroxide, to neutralize the hydrochloric acid byproduct. rsc.org

This pathway is widely used due to the high reactivity of the acyl chloride intermediate, which typically leads to high yields of the desired product under mild conditions. guidechem.com

Table 1: Overview of Established Synthetic Pathways

Method Starting Materials Key Reagents Intermediate Key Features
Direct Amidation 2-Chlorobenzoic acid, Dimethylamine Coupling agents (e.g., DCC, EDC), Borate esters Activated ester or similar Single step from carboxylic acid but requires coupling agents.
Ring Chlorination N,N-Dimethylbenzamide N-Chlorosuccinimide (NCS), Ruthenium catalyst None Direct C-H functionalization; relies on specific catalysts.
Acyl Chloride 2-Chlorobenzoic acid, Dimethylamine Thionyl chloride (SOCl₂), Oxalyl chloride 2-Chlorobenzoyl chloride Highly efficient, scalable, and widely used industrially. diva-portal.org

Advanced and Optimized Synthetic Techniques for this compound

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for amide bond formation, including the synthesis of this compound.

Catalytic Oxidative Amidation Routes to this compound

Catalytic oxidative amidation has emerged as a powerful technique that allows for the synthesis of amides directly from alcohols or aldehydes, bypassing the need to pre-form a carboxylic acid or acyl chloride. acs.org One reported method for synthesizing this compound utilizes a visible-light photoredox-catalyzed amidation of 2-chlorobenzyl alcohol with N,N-dimethylamine hydrochloride. researchgate.net This reaction, mediated by a ruthenium-based photocatalyst, achieved a 39% yield. acs.orgresearchgate.net

Another oxidative amidation approach involves the use of a Co/Al hydrotalcite-derived catalyst. rsc.org This system can facilitate the reaction between 2-chlorobenzaldehyde (B119727) and N,N-dimethylformamide (which serves as the dimethylamine source) to yield this compound. rsc.org These methods are part of a growing field of chemistry focused on more atom-economical and environmentally benign synthetic routes.

One-Pot Synthetic Protocols for this compound

One-pot syntheses are highly valued in both laboratory and industrial settings for their efficiency, as they reduce the number of workup and purification steps, saving time and resources. dissertationtopic.net For the synthesis of this compound, a one-pot protocol can be designed based on the acyl chloride pathway.

Table 2: Summary of Advanced Synthetic Techniques

Method Starting Materials Catalyst/Reagent Yield Key Features
Visible-Light Photoredox Catalysis 2-Chlorobenzyl alcohol, N,N-Dimethylamine hydrochloride Ruthenium photocatalyst, Visible light 39% acs.orgresearchgate.net Uses alcohol as starting material; innovative green chemistry approach. researchgate.net
Oxidative Amidation 2-Chlorobenzaldehyde, N,N-Dimethylformamide Co/Al hydrotalcite-derived catalyst Not specified Direct conversion from aldehyde. rsc.org
One-Pot Synthesis 2-Chlorobenzoic acid, Dimethylamine Thionyl chloride (or similar), Base High (typically) Avoids isolation of the acyl chloride intermediate, improving process efficiency. dissertationtopic.netrsc.org

Microwave-Assisted Synthesis of this compound and its Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology is applicable to the synthesis of benzamides, including this compound, by promoting the efficient reaction between an acyl chloride and an amine.

The synthesis of N-substituted benzamide derivatives can be significantly expedited using microwave irradiation. For instance, the N-allylation of 2-aminobenzamide (B116534) with allyl bromide is achieved in minutes with good yields under microwave conditions. acs.org Similarly, catalyst-free amination of chlorinated benzoic acids with various amines has been successfully performed under microwave irradiation, yielding N-substituted anthranilic acid derivatives in high yields within 5 to 30 minutes. nih.gov These examples underscore the potential of microwave energy to drive the amidation reaction required for synthesizing this compound.

In a typical conceptual procedure, 2-chlorobenzoyl chloride would be reacted with dimethylamine in a suitable solvent within a sealed microwave reactor. The application of microwave energy rapidly heats the reaction mixture to the desired temperature, facilitating the nucleophilic acyl substitution. A comparative study on the synthesis of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives highlighted the advantages of the microwave-assisted method over conventional heating, noting significant reductions in reaction time and improvements in yield. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzamide Analogues This table is illustrative, based on general findings for related compounds, as direct comparative data for this compound was not available in the reviewed sources.

Method Typical Reaction Time Typical Yield Reference
Conventional Heating 4 - 24 hours Moderate to Good rsc.org
Microwave-Assisted 5 - 30 minutes Good to Excellent nih.govmdpi.comrsc.org

The efficiency of microwave-assisted synthesis is often attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that can minimize the formation of side products. beilstein-journals.orgdokumen.pub

Flow Chemistry Applications in the Synthesis of this compound

Continuous flow chemistry offers significant advantages for the synthesis of amides, including improved safety, scalability, and process control. rsc.org The synthesis of this compound from 2-chlorobenzoyl chloride and dimethylamine is well-suited for a flow process. In such a setup, streams of the reactants are continuously pumped and mixed in a reactor coil, where the reaction occurs.

The benefits of flow chemistry for amide bond formation are numerous. The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, enabling precise temperature control and the safe use of highly exothermic reactions. rsc.org This is particularly relevant for the reaction between a reactive acyl chloride and an amine. Reports show that the acylation of amines with acyl chlorides can be performed efficiently in flow, with short residence times leading to high yields. rsc.orgnih.gov For example, a flow system can mediate the acylation between various amines and acyl chlorides, followed by in-line deprotection, demonstrating the versatility of this technology. rsc.org

A conceptual flow synthesis of this compound would involve:

Pumping a solution of 2-chlorobenzoyl chloride in an appropriate solvent (e.g., dichloromethane (B109758) or chloroform) through one channel. thieme-connect.de

Simultaneously pumping a solution of dimethylamine and a base (like triethylamine, to neutralize the generated HCl) through a second channel. nih.gov

Merging the two streams in a T-mixer to initiate the reaction.

Passing the combined stream through a heated reactor coil for a specific residence time to ensure complete conversion.

The product stream exiting the reactor can then be subjected to in-line purification or collected for subsequent work-up.

This approach minimizes the handling of hazardous reagents like thionyl chloride or oxalyl chloride, which might be used to generate the acyl chloride in situ, by confining them within the closed-loop system. acs.orgacs.org

Table 2: Parameters for Continuous Flow Amide Synthesis This table presents typical parameters for the synthesis of amides from acyl chlorides in a flow system, based on published methodologies.

Parameter Typical Value/Condition Rationale Reference
Reactor Type Microreactor/Coil Reactor High heat and mass transfer nih.gov
Solvents Dichloromethane, Chloroform (B151607), THF Good solubility for reactants nih.govthieme-connect.de
Residence Time Seconds to minutes Rapid reaction kinetics rsc.orgnih.gov
Temperature Ambient to 300 °C Precise thermal control rsc.org
Stoichiometry Near-equimolar or slight excess of amine Efficient conversion thieme-connect.de

The use of flow chemistry not only enhances the safety and efficiency of amide synthesis but also facilitates easier scale-up from laboratory to industrial production. acs.org

Mechanistic Insights into this compound Formation Reactions

The formation of this compound from 2-chlorobenzoyl chloride and dimethylamine proceeds via a nucleophilic acyl substitution mechanism. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the synthesis of amides and esters. byjus.comorganic-chemistry.orgwikipedia.org

The mechanism can be described in the following steps:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of dimethylamine attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. byjus.comiitk.ac.in

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate then collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. byjus.com

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture, such as excess dimethylamine or an added base like triethylamine or aqueous sodium hydroxide. organic-chemistry.orgtestbook.com This final step is crucial as it neutralizes the hydrochloric acid produced during the reaction, preventing it from forming an unreactive salt with the starting amine and driving the equilibrium towards the product. organic-chemistry.org

The use of a biphasic system with an organic solvent and an aqueous base is characteristic of Schotten-Baumann conditions, where the starting materials and product remain in the organic phase while the acid byproduct is neutralized in the aqueous phase. wikipedia.org

Yield Optimization and Selectivity Control in this compound Synthesis

Optimizing the yield and controlling selectivity are critical aspects of synthesizing this compound. Several factors influence the outcome of the amidation reaction.

Reaction Conditions: The choice of solvent, temperature, and base plays a pivotal role. Aprotic solvents like dichloromethane are common for this type of reaction. evitachem.commdpi.com The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions. mdpi.com The selection of the base is also important; a non-nucleophilic base like triethylamine is frequently used to scavenge the HCl produced without competing with the dimethylamine nucleophile.

Reagent Stoichiometry: The molar ratio of the reactants must be carefully controlled. While a 1:1 stoichiometry between the acyl chloride and the amine is theoretically required, a slight excess of the amine or the use of at least one equivalent of a scavenger base is necessary to neutralize the HCl byproduct and ensure the reaction goes to completion. organic-chemistry.org

Selectivity: For the synthesis of this compound, intramolecular selectivity is not a concern. However, in the synthesis of analogues with multiple reactive sites, chemoselectivity becomes important. For instance, in a molecule with both a chloro and a bromo substituent, the bromo group is generally more reactive towards certain cross-coupling reactions. nih.gov When dealing with substrates containing other functional groups sensitive to acylation (like hydroxyl groups), appropriate protecting group strategies may be necessary, although the high reactivity of the acyl chloride with the amine often ensures selective amidation. The development of protocols using specific coupling reagents or catalysts can also enhance selectivity. For example, solvent choice has been shown to control the outcome between amidation and imidation when using certain silyl-amide reagents. nih.govrsc.org

Table 3: Factors for Optimizing Benzamide Synthesis

Factor Influence on Reaction Optimization Strategy Reference
Temperature Controls reaction rate and side reactions Low temperature (0 °C to RT) to manage exothermicity mdpi.com
Base Neutralizes HCl byproduct, drives equilibrium Use of a non-nucleophilic base (e.g., Triethylamine, Pyridine) byjus.comorganic-chemistry.org
Solvent Solubilizes reactants, can influence selectivity Aprotic solvents (e.g., Dichloromethane, THF) evitachem.com
Stoichiometry Ensures complete conversion of limiting reagent Slight excess of amine or use of a dedicated base organic-chemistry.org
Coupling Reagents Can activate carboxylic acids for amidation Use of reagents like HATU for specific applications mdpi.com

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.

Chemical Reactivity and Transformation of 2 Chloro N,n Dimethylbenzamide

Nucleophilic Substitution Reactions at the Aromatic Chlorine of 2-Chloro-N,N-dimethylbenzamide

The chlorine atom attached to the aromatic ring is a site for nucleophilic substitution, although direct displacement typically requires harsh conditions or, more commonly, transition-metal catalysis. The electron-withdrawing nature of the adjacent N,N-dimethylamide group is generally insufficient to activate the ring for facile uncatalyzed nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org Therefore, catalyzed cross-coupling reactions are the preferred methods for replacing the chlorine atom with various nucleophiles.

The formation of an aryl ether bond by substituting the chlorine atom with an oxygen-centered nucleophile, such as a phenoxide or alkoxide, is typically achieved through copper-catalyzed methods like the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base. wikipedia.orgmdpi.com While direct SNAr reaction with alkoxides is possible, it generally requires strongly electron-deficient aromatic rings and may necessitate high temperatures. organic-chemistry.org

Table 1: Representative Conditions for Ullmann-Type C-O Coupling

Nucleophile Catalyst Base Solvent Temperature (°C)
Phenols Cu(I) salts (e.g., CuI) K₂CO₃, Cs₂CO₃ DMF, NMP 90-120

This table presents typical conditions for the Ullmann condensation, a reaction applicable to the substitution of the chlorine in this compound with oxygen nucleophiles. wikipedia.orglatrobe.edu.au

Palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, is a powerful and versatile method for forming carbon-nitrogen bonds by reacting aryl halides with amines. nih.govnih.gov This reaction allows for the substitution of the chlorine atom in this compound with a wide range of primary and secondary amines, including anilines and alkylamines. The process typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. researchgate.netresearchgate.net

Table 2: Typical Conditions for Buchwald-Hartwig Amination

Amine Palladium Precatalyst Ligand Base Solvent Temperature (°C)
Primary/Secondary Alkylamines Pd(OAc)₂ or Pd₂(dba)₃ Biphenylphosphines (e.g., XPhos) NaOt-Bu, K₃PO₄ Toluene, Dioxane 80-110

This table outlines common catalytic systems and conditions for the Buchwald-Hartwig amination, suitable for synthesizing N-aryl or N-alkyl derivatives from this compound. researchgate.netrsc.orgnih.gov

The formation of a new carbon-carbon bond at the position of the chlorine atom is accomplished through transition-metal-catalyzed cross-coupling reactions. Direct substitution with powerful carbon nucleophiles like Grignard or organolithium reagents is generally not feasible for unactivated aryl chlorides and risks side reactions at the amide carbonyl. organic-chemistry.org

Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgBr) in the presence of a nickel or palladium catalyst to couple with the aryl chloride. organic-chemistry.orgwikipedia.org It is a cost-effective method for forming biaryl or alkyl-aryl compounds. organic-chemistry.org

Negishi Coupling: This method involves the reaction of an organozinc reagent (R-ZnCl) with the aryl chloride, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are known for their high functional group tolerance. wikipedia.orgnih.gov

These catalyzed reactions provide reliable pathways to introduce alkyl, vinyl, or aryl substituents in place of the chlorine atom.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

Electrophilic attack on the benzene ring of this compound is influenced by the directing effects of both the chloro and the N,N-dimethylamide substituents.

Directing Effects: The chlorine atom is an ortho, para-director, while being deactivating. savemyexams.com The N,N-dimethylamide group is strongly deactivating and considered a meta-director due to the electron-withdrawing character of the carbonyl group. libretexts.org

When both groups are present, their combined influence dictates the position of substitution. The powerful deactivating nature of the amide group makes the ring less reactive towards electrophiles compared to benzene. Substitution is expected to occur at positions that are least deactivated. The positions ortho and para to the chlorine (positions 6 and 4, respectively) are favored over the position ortho to the amide (position 3). The position meta to the amide (position 5) is also a potential site. Therefore, electrophilic substitution, such as nitration or halogenation, would likely yield a mixture of isomers, with substitution anticipated primarily at the 4, 5, and 6 positions, depending on the specific reaction conditions and the steric bulk of the electrophile. For instance, bromination of structurally similar benzamides, such as 2-amino-N,3-dimethylbenzamide, has been shown to occur at the 5-position using reagents like N-bromosuccinimide or electrochemically generated bromine. google.com

Transformations of the N,N-Dimethylamide Functional Group of this compound

The N,N-dimethylamide group is a robust functional group, but its carbonyl can be targeted for reduction.

The carbonyl of the tertiary amide can be fully reduced to a methylene (B1212753) group (-CH₂-), converting the benzamide (B126) into a benzylamine (B48309) derivative. This transformation requires strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing amides to amines. organic-chemistry.orgresearchgate.net The reaction proceeds by nucleophilic addition of hydride to the carbonyl carbon, followed by elimination of an oxygen-aluminum species to form an intermediate iminium ion, which is then further reduced by another equivalent of hydride. researchgate.net

Borane (BH₃): Borane complexes, such as BH₃-THF, are also effective for the reduction of tertiary amides to the corresponding amines. youtube.com Catalytic methods using boronic acids or other boron compounds in combination with hydrosilanes have been developed as milder alternatives that tolerate a wider range of functional groups, including aryl halides. organic-chemistry.orgnih.gov

Less reactive or sterically hindered hydride reagents can lead to partial reduction. For example, lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is known to reduce acid chlorides to aldehydes and can, under controlled conditions, achieve a similar partial reduction of amides. organic-chemistry.orgmasterorganicchemistry.com

Table 3: Reducing Agents for the N,N-Dimethylamide Group

Reagent Product Notes
Lithium Aluminum Hydride (LiAlH₄) 2-Chloro-N,N-dimethylbenzylamine Powerful, non-selective reducing agent.
Borane (BH₃•THF) 2-Chloro-N,N-dimethylbenzylamine Effective for amide reduction.
Boronic Acid / Hydrosilane 2-Chloro-N,N-dimethylbenzylamine Catalytic, chemoselective method. nih.gov

This table summarizes the outcomes of reacting the amide functional group of this compound with various reducing agents.

Amide Cleavage Reactions of this compound

The cleavage of the amide bond in N,N-disubstituted benzamides like this compound is a challenging transformation due to the inherent stability of the amide functional group. Typically, this requires harsh conditions such as strong acid or base-catalyzed hydrolysis. study.com For instance, the hydrolysis of N,N-dimethylbenzamide in the presence of an acid like HCl yields benzoic acid and dimethylammonium chloride. study.com

Recent advancements have demonstrated more nuanced pathways for amide bond cleavage. For example, a study on the divergent alkynylative difunctionalization of amides shows that a tetrahedral intermediate, formed by the reaction of an amide with an organometallic nucleophile, can selectively undergo C–N bond cleavage. This selectivity is influenced by the nature of the N-substituents or the acyl group, leading to a deamination process. nih.gov While not specifically demonstrated on this compound, these modern methodologies suggest potential routes for its C–N bond cleavage under specific catalytic conditions, moving beyond simple hydrolysis. nih.gov

Furthermore, N-dealkylation, a form of cleavage of the N-alkyl bond rather than the N-acyl bond, has been observed as a competing pathway in photocatalytic reactions of similar ortho-chlorinated benzamides. acs.orgdiva-portal.org This process, which results in a secondary amide, occurs through the formation of N-acyliminium cations under mild, photocatalytic conditions. acs.orgdiva-portal.orgresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The presence of a chlorine atom on the aromatic ring makes this compound a suitable electrophilic partner in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organic halide with an organoboron reagent, typically in the presence of a palladium catalyst and a base. researchgate.net Aryl chlorides, while less reactive than bromides or iodides, can effectively participate in these couplings with the appropriate catalyst systems, often involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). researchgate.net

The general mechanism involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided literature, the reaction is highly feasible. The amide group can act as a directing group, potentially influencing the reaction's efficiency. The reaction of aroyl chlorides in decarbonylative Suzuki-Miyaura couplings highlights the versatility of palladium catalysis in forming biaryls from related functional groups. nih.gov

Buchwald-Hartwig Amination with this compound

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction has become a primary method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orglibretexts.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylated amine product. libretexts.org The use of sterically hindered and electron-rich ligands is crucial for achieving high efficiency, especially with less reactive aryl chlorides. organic-chemistry.org Protocols using Pd-N-heterocyclic carbene (NHC) precatalysts have proven effective for the amination of both electron-rich and electron-deficient aryl chlorides. researchgate.net Given these precedents, this compound is a viable substrate for coupling with a wide range of primary and secondary amines to produce N-aryl amine derivatives.

Other Palladium- or Copper-Mediated Couplings of this compound

Beyond the Suzuki and Buchwald-Hartwig reactions, the chloro-substituent on this compound serves as a handle for other important coupling reactions.

Sonogashira Coupling : This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is valued for its mild conditions and is used to synthesize arylalkynes. wikipedia.org While aryl chlorides are challenging substrates, advancements in ligand design and reaction conditions have enabled their use. libretexts.org

Heck Reaction : The Heck reaction couples aryl halides with alkenes, catalyzed by palladium. organic-chemistry.org It is a powerful tool for C-C bond formation, creating substituted alkenes with high selectivity. organic-chemistry.orgresearchgate.net The reaction typically requires a base and polar aprotic solvents. researchgate.net

Ullmann Condensation : This copper-catalyzed reaction is a classic method for forming C-O, C-N, and C-S bonds. wikipedia.org Though traditionally requiring high temperatures, modern protocols using ligands like N,N-dimethylglycine allow the reaction to proceed under milder conditions. wikipedia.orgorganic-chemistry.org The Ullmann reaction provides an alternative to palladium-catalyzed methods for synthesizing diaryl ethers or aryl amines. organic-chemistry.org

A photoinduced, electron-catalyzed cross-coupling reaction has been successfully applied to the isomeric 4-chloro-N,N-dimethylbenzamide, demonstrating that aryl chlorides can undergo coupling with arylzinc reagents under photoirradiation, a method that shows high functional group tolerance. nih.gov This suggests a potential pathway for similar reactivity with the 2-chloro isomer.

Photoinduced Reactions and Radical Pathways of this compound

Recent research has highlighted the potential of photocatalysis to activate the strong carbon-chlorine bond in ortho-chlorinated benzamides under exceptionally mild conditions. acs.orgresearchgate.net These reactions often proceed in aqueous micellar solutions, using an organic dye like methylene blue as the photocatalyst and blue LEDs as the light source. acs.orgdiva-portal.org

This strategy allows for divergent reactivity, channeling the transformation of the benzamide through either a radical or a cationic pathway. acs.org The process is initiated by a single-electron transfer from an excited state of the photocatalyst to the benzamide, leading to the reductive cleavage of the C-Cl bond. researchgate.net The resulting aryl radical can then undergo different transformations.

One major pathway is an intramolecular C-H arylation. acs.orgdiva-portal.org This involves a 1,5-hydrogen atom transfer (HAT) from an N-alkyl group to the aryl radical, creating a radical on the N-alkyl unit. This intermediate can then cyclize to form valuable isoindolinone structures. acs.org A competing pathway is N-dealkylation, which proceeds through the oxidation of the N-alkyl radical intermediate to an N-acyliminium cation, which is subsequently hydrolyzed to yield a secondary amide. acs.orgresearchgate.net The selectivity between these two pathways can be controlled by the reaction conditions.

A study on the reactivity of 2-chloro-N,N-diisopropylbenzamide, a close analog of this compound, demonstrated the successful application of this methodology. The reaction, conducted in an aqueous solution with methylene blue as the photocatalyst, yielded the desired C-H arylation product in high yield. diva-portal.org

The proposed mechanism involves the photocatalyst being converted to its leuco-form by an amine electron donor. This highly reducing species, upon excitation, transfers an electron to the chlorinated benzamide substrate, initiating the radical cascade. acs.orgresearchgate.net

Table 1: Photocatalytic C-H Arylation of 2-chloro-N,N-diisopropylbenzamide (1a) acs.org

Entry Substrate Product Photocatalyst Amine Surfactant Solvent Time (h) Yield (%)

TMEDA: Tetramethylethylenediamine; CTAB: Cetrimonium bromide. This table illustrates the conditions for the intramolecular C-H arylation of a representative ortho-chlorinated benzamide.

Spectroscopic Characterization and Structural Elucidation of 2 Chloro N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Chloro-N,N-dimethylbenzamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise insights into the proton and carbon skeletons of the molecule.

Detailed ¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. Analysis of a spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals characteristic resonances for the aromatic and the N,N-dimethyl protons. rsc.org

The aromatic region of the spectrum typically displays a complex multiplet pattern between δ 7.15 and 7.32 ppm, integrating to four protons. rsc.org This complexity arises from the spin-spin coupling between the adjacent protons on the substituted benzene (B151609) ring. The ortho-chloro substituent influences the chemical shifts of the neighboring aromatic protons, causing them to resonate at slightly different frequencies.

A key feature of the ¹H NMR spectrum is the presence of two distinct singlets for the N-methyl groups, observed at approximately δ 3.07 and δ 2.80 ppm. rsc.org This magnetic non-equivalence is a classic characteristic of N,N-disubstituted amides. It arises from the restricted rotation around the amide C-N bond due to its partial double-bond character. This restricted rotation places one methyl group in a different chemical environment relative to the other, resulting in separate signals.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.32 - 7.15 Multiplet (m) 4H Aromatic protons (Ar-H)
3.07 Singlet (s) 3H N-methyl protons (N-CH₃)
2.80 Singlet (s) 3H N-methyl protons (N-CH₃)

Data recorded in CDCl₃ at 300 MHz. rsc.org

Comprehensive ¹³C NMR Spectral Analysis and Carbon Environments

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound. The spectrum, typically recorded in CDCl₃, shows distinct signals for the carbonyl carbon, the aromatic carbons, and the N-methyl carbons. rsc.org

The carbonyl carbon (C=O) of the amide group is characteristically observed as a downfield signal at approximately δ 168.56 ppm. rsc.org The aromatic region displays six signals, corresponding to the six carbons of the benzene ring. The carbon atom bearing the chlorine substituent (C-Cl) and the carbon atom attached to the amide group (C-C=O) are quaternary and can be identified by their chemical shifts and lack of a signal in a DEPT-135 experiment. The chemical shifts for the aromatic carbons are found at δ 136.43, 130.37, 130.18, 129.67, 127.85, and 127.29 ppm. rsc.org

Similar to the proton spectrum, the two N-methyl groups give rise to two separate signals in the ¹³C NMR spectrum, appearing at approximately δ 38.18 and δ 34.76 ppm, further confirming the restricted rotation around the C-N amide bond. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
168.56 Carbonyl carbon (C=O)
136.43 Aromatic carbon (C-C=O)
130.37 Aromatic carbon (C-Cl)
130.18 Aromatic C-H
129.67 Aromatic C-H
127.85 Aromatic C-H
127.29 Aromatic C-H
38.18 N-methyl carbon (N-CH₃)
34.76 N-methyl carbon (N-CH₃)

Data recorded in CDCl₃ at 75 MHz. rsc.org The signals between 76.73 and 77.58 ppm correspond to the CDCl₃ solvent.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning signals and elucidating the complete molecular structure of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal ¹H-¹H spin-spin coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. sdsu.edu It would definitively link the aromatic proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum. It would also show correlations between the N-methyl proton singlets and their respective carbon signals. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. harvard.edu In this compound, NOESY could show correlations between the N-methyl protons and the aromatic proton at the C6 position, confirming the spatial proximity dictated by the molecule's conformation.

¹⁵N NMR Spectroscopy for Amide Nitrogen Characterization

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the amide nitrogen atom. For substituted N,N-dimethylbenzamides, the ¹⁵N chemical shift is sensitive to the electronic effects of the substituents on the aromatic ring. oup.comresearchgate.net An electron-withdrawing substituent like chlorine would be expected to influence the ¹⁵N chemical shift. The chemical shift value can also be correlated with the rotational barrier around the C-N amide bond, as a downfield shift can be associated with steric inhibition of conjugation between the aryl ring and the carbonyl group. oup.com

Vibrational Spectroscopy of this compound

Vibrational spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

C=O Stretching: The most prominent band in the spectrum is the strong absorption corresponding to the amide carbonyl (C=O) stretch, which typically appears in the range of 1630-1650 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears in the 2920-2940 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in the amide group is usually found in the region of 1380-1400 cm⁻¹.

Aromatic C=C Stretching: The benzene ring gives rise to characteristic C=C stretching vibrations in the 1480-1580 cm⁻¹ range.

C-Cl Stretching: The presence of the chlorine substituent is confirmed by a C-Cl stretching band, which is typically observed in the fingerprint region, around 700-750 cm⁻¹.

These combined spectroscopic techniques provide a comprehensive and unambiguous characterization of the molecular structure of this compound.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Raman Spectroscopy for Molecular Vibrations and Conformations

Raman spectroscopy provides valuable insights into the molecular vibrations of this compound, which are crucial for understanding its conformational and structural characteristics. The Raman spectrum is influenced by the vibrations of the benzene ring, the amide group, and the chloro-substituent.

Key vibrational modes observed in related benzamide (B126) structures include aromatic C-H stretching, C=C stretching of the aromatic ring, and C-N stretching. The presence of the chloro- and dimethylamide groups introduces specific vibrational signatures. For instance, the C-Cl stretching vibration is typically observed in the fingerprint region of the spectrum.

The conformation of the N,N-dimethylamide group relative to the benzene ring significantly impacts the vibrational spectra. Restricted rotation around the C(O)-N bond, a known characteristic of tertiary amides due to partial double bond character, can lead to distinct vibrational frequencies for the two methyl groups. cdnsciencepub.com This restricted rotation and the non-planar conformation between the benzamide core and the phenyl ring are key features that can be probed by Raman spectroscopy. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to assign the observed Raman bands to specific vibrational modes, providing a more detailed understanding of the molecular structure. researchgate.nettandfonline.com

Table 1: Postulated Raman Shifts for this compound based on Analogous Compounds

Vibrational ModePostulated Wavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretching3030-3060Weak
Aliphatic C-H Stretching (Methyl)2920-2940Medium
C=O Stretching (Amide)1630-1650Strong
Aromatic C=C Stretching1480-1580Medium
C-N Stretching1380-1400Medium
C-Cl Stretching1070-1090Medium
Aromatic C-H Out-of-Plane Bending730-850Medium

Note: This table is based on data reported for structurally similar compounds, such as 5-bromo-2-chloro-N,N-dimethylbenzamide, and represents expected values.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula with high accuracy. For this compound (C₉H₁₀ClNO), the expected monoisotopic mass is approximately 183.0451 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass. For example, a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, has a calculated exact mass of 198.0559907 Da. nih.gov The high resolution is crucial for confirming the elemental composition, as it can differentiate between ions with very similar masses, such as those containing different isotopes. neu.edu.tr

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion, [M+H]⁺) to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the compound's structure.

For this compound, fragmentation is expected to occur at the bonds adjacent to the carbonyl group and the amide nitrogen. Common fragmentation pathways for amides include the loss of the dimethylamino group or cleavage of the bond between the carbonyl carbon and the aromatic ring. libretexts.org

Based on the analysis of similar halogenated benzamides, the following fragmentation patterns can be anticipated for this compound:

Loss of Cl: A neutral loss of the chlorine atom.

Formation of the benzoyl cation: Cleavage of the C(O)-N bond would result in the formation of the 2-chlorobenzoyl cation.

Formation of the dimethylaminocarbonyl cation: Cleavage of the C(O)-phenyl bond would yield a [C₃H₆NO]⁺ fragment with an m/z of 72.

Loss of the dimethylamino group: A neutral loss of (CH₃)₂N.

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the ³⁷Cl isotope resulting in an M+2 peak that is approximately one-third the intensity of the main peak containing ³⁵Cl. neu.edu.tr

Table 2: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Postulated Neutral Loss/Fragment Structure
184.0529 ([M+H]⁺)149.0231Loss of Cl
184.0529 ([M+H]⁺)139.99492-chlorobenzoyl cation
184.0529 ([M+H]⁺)72.0449[C₃H₆NO]⁺ (dimethylaminocarbonyl cation)
184.0529 ([M+H]⁺)44.0496[C₂H₆N]⁺ (dimethylamine fragment)

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

Electronic Absorption and Emission Spectroscopy of this compound (UV-Vis)

Electronic absorption and emission spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. ias.ac.in The π → π* transitions are typically of high intensity and arise from the excitation of electrons in the aromatic π-system. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. nih.gov

X-ray Crystallography for Solid-State Structural Analysis of this compound (if available)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and dihedral angles, revealing the molecule's conformation.

While a specific crystal structure for this compound was not found in the provided search results, analysis of related structures offers valuable insights. For instance, the crystal structure of 2-amino-6-chloro-N-methylbenzamide shows a dihedral angle of 68.39° between the benzene ring and the methylamide group. Similarly, analogues like 2-chloro-N-(2,6-dichlorophenyl)benzamide adopt a trans conformation in the amide group. It is anticipated that this compound would also exhibit a non-planar conformation with a significant dihedral angle between the plane of the benzene ring and the amide group due to steric hindrance. The C(O)-N amide bond is expected to have partial double bond character, leading to restricted rotation.

If a crystal structure were available, key parameters to be determined would include:

The C-Cl, C-C, C-N, and C=O bond lengths.

The bond angles within the benzene ring and the amide group.

The dihedral angle between the plane of the benzene ring and the plane of the amide group.

Intermolecular interactions, such as hydrogen bonding (though not expected to be a dominant feature for this specific molecule due to the lack of N-H protons) and van der Waals forces.

Computational and Theoretical Investigations of 2 Chloro N,n Dimethylbenzamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to exploring the electronic landscape of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations offer detailed insights into electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) has become a primary method for studying substituted benzamides due to its balance of computational cost and accuracy. Studies on ortho-substituted N,N-dimethylbenzamides, including the 2-chloro derivative, have utilized DFT methods such as B3LYP with basis sets like 6-311++G(d,p) for geometry optimization and the calculation of resonance energies. nsf.gov These calculations are instrumental in modeling key structural parameters like bond lengths and angles and in understanding the distribution of electron density.

Research has shown that ortho-chloro substitution significantly influences the electronic properties and geometry of the amide group. nsf.gov DFT calculations reveal that increasing ortho-chloro substitution leads to a notable increase in amidic resonance. For instance, the resonance energy of 2-chloro-N,N-dimethylbenzamide is calculated to be higher than that of the unsubstituted N,N-dimethylbenzamide, indicating a strengthening of the amide bond character due to the presence of the chlorine atom. nsf.gov This effect is attributed to steric repulsion between the ortho-substituent and the amide group, which alters the molecule's preferred geometry. nsf.gov

Table 1: Selected Calculated Properties of Ortho-Substituted Benzamides using DFT

This table presents representative data for ortho-substituted amides to illustrate the effects discussed. Values are based on computational studies in the literature.

Compound Resonance Energy (kcal/mol) N–C(O) Rotational Barrier (kcal/mol) C–C(O) Rotational Barrier (kcal/mol)
N,N-dimethylbenzamide 18.2 16.3 5.8
This compound 20.7 17.5 13.1
2,6-dichloro-N,N-dimethylbenzamide 22.5 18.0 19.2

Source: Adapted from computational studies on tertiary aromatic amides. nsf.gov

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a high level of theory for investigating molecular conformations and reactivity. nih.govresearchgate.net These methods, including Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2), have been applied to substituted benzamides to refine geometries and calculate conformer energies. nih.govmdpi.com

For this compound, ab initio calculations complement experimental data by providing geometries and energies for its different conformational states. nih.gov These calculations have confirmed that both the cis (oxygen and chlorine on the same side of the C-aryl bond) and trans (oxygen and chlorine on opposite sides) conformers of the 2-chloro derivative are non-planar. nih.gov This contrasts with other substituted benzamides where one conformer might be planar. The computed energies from ab initio methods are crucial for understanding the equilibrium between these conformers. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies of the HOMO and LUMO and the gap between them (ΔE) are critical descriptors of a molecule's chemical reactivity, kinetic stability, and charge transfer capabilities. mdpi.comrsc.org A lower HOMO-LUMO gap generally implies higher reactivity.

Table 2: Conceptual FMO Properties and Their Significance

Property Formula Significance
HOMO Energy (EHOMO) - Indicates electron-donating ability; related to ionization potential.
LUMO Energy (ELUMO) - Indicates electron-accepting ability; related to electron affinity.
Energy Gap (ΔE) ELUMO - EHOMO Describes chemical reactivity and stability. mdpi.com
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the escaping tendency of electrons from an equilibrium system. mdpi.com
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. mdpi.com

Conformational Analysis and Rotational Barriers of this compound

The three-dimensional structure and flexibility of this compound are defined by the rotation around its key single bonds, particularly the amide C(O)-N bond and the aryl-C(O) bond. The presence of the bulky chloro substituent at the ortho position introduces significant steric hindrance, which governs the molecule's conformational preferences and the energy barriers to rotation. nsf.govresearchgate.net

NMR and theoretical studies have shown that rotation around the C(O)-N amide bond is hindered due to its partial double bond character, a phenomenon common to all amides. ias.ac.in However, the ortho-chloro substituent in this compound introduces an additional, substantial barrier to rotation around the aryl-C(O) bond. nsf.gov This steric clash forces the amide group out of the plane of the benzene (B151609) ring. nih.gov Investigations have determined that both the cis and trans conformers of this compound are non-planar, and the energy difference between them is very small, suggesting they can coexist in equilibrium. nih.gov

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more geometric parameters, such as a torsion angle. q-chem.com For this compound, a "relaxed" PES scan can be performed by systematically rotating the amide group around the aryl-C(O) bond while optimizing the rest of the molecular geometry at each step.

This scan generates a one-dimensional energy profile that maps the pathway for rotation. The profile reveals the low-energy conformations (energy minima) and the transition states (energy maxima) that separate them. visualizeorgchem.com The energy difference between a minimum and a connecting maximum corresponds to the rotational barrier. nsf.gov For this molecule, a PES scan would illustrate the energy cost of moving the amide group past the ortho-chloro substituent, quantifying the high rotational barrier and confirming the non-planar nature of the ground states. nsf.gov

The energy landscape of this compound is characterized by the presence of distinct conformers arising from rotation around the aryl-C(O) bond. The two primary conformers are the cis and trans forms, defined by the relative position of the carbonyl oxygen and the ortho-chloro substituent.

Theoretical and experimental studies have shown that these two conformers can interconvert. nih.gov The energy landscape features two minima corresponding to the non-planar cis and trans conformers. These minima are separated by a significant energy barrier, which corresponds to the transition state where the amide group is more eclipsed with the ortho-substituent. In certain solvents like acetonitrile (B52724) (CD3CN), the energy difference between the cis and trans conformers is nearly zero, indicating they are present in approximately equal ratios. nih.gov This dynamic equilibrium and the associated energy barriers are critical features of the molecule's chemical behavior.

Table 3: Conformer Energy Differences for 2-Substituted Benzamides

Compound Solvent Ecis - Etrans (kcal/mol) Finding
2-fluoro-N,N-dimethylbenzamide CDCl3 > 2.3 trans conformer is more stable.
This compound CD3CN 0.0 cis and trans conformers have nearly equal energy. nih.gov
This compound DMSO -0.1 cis and trans conformers have nearly equal energy. nih.gov

Source: Adapted from conformational analysis of substituted benzamides. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a vital tool for elucidating complex reaction mechanisms, providing insights into transition states, intermediates, and reaction energy profiles that are often difficult to probe experimentally. Studies on reactions involving this compound or its formation have benefited from such theoretical investigations.

A notable example is the study of the modified Ullmann reaction. Computational methods have been used to explore the mechanism of copper-catalyzed C-N coupling reactions. scispace.comresearchgate.net In one such investigation, the reaction of o-iodo-N,N-dimethylbenzamide with CuCl to produce this compound was studied. scispace.comresearchgate.net Theoretical modeling helped to substantiate a proposed mechanism involving the oxidative addition of the carbon-halogen bond to the copper(I) catalyst. This step leads to the formation of a high-energy organocopper(III) intermediate. scispace.comresearchgate.net

The computational results provided evidence against alternative pathways, such as a mechanism involving a four-centered intermediate, as that model could not account for the observed reactivities and product distributions. researchgate.net By calculating the energies of potential intermediates and transition states, computational chemistry allows researchers to map out the most plausible reaction pathway. This predictive power is essential for understanding how substituents influence reactivity and for optimizing reaction conditions to improve yields and selectivity in the synthesis of complex molecules like this compound and its derivatives.

Applications of 2 Chloro N,n Dimethylbenzamide in Chemical Synthesis and Materials Science Academic Focus

2-Chloro-N,N-dimethylbenzamide as a Versatile Synthetic Building Block

This compound is a valuable intermediate in the synthesis of a variety of organic compounds. ontosight.ai Its chemical reactivity, stemming from the chloro substituent and the dimethylamide group, allows for its use in creating more complex molecular architectures.

Synthesis of Substituted Benzamide (B126) Derivatives from this compound

The chlorine atom on the benzene (B151609) ring of this compound is susceptible to substitution by various nucleophiles. This reactivity allows for the introduction of different functional groups, leading to a diverse range of substituted benzamide derivatives. For instance, the chlorine atom can be replaced by amines or thiols under appropriate reaction conditions.

The carbonyl group of the amide can also undergo reduction to an amine using reducing agents like lithium aluminum hydride. Furthermore, the entire molecule can be oxidized to form the corresponding carboxylic acids.

A key application of a related compound, 5-bromo-2-chloro-N,N-dimethylbenzamide, is in Suzuki-Miyaura coupling reactions. It reacts with aryl boronic acids in the presence of a palladium catalyst to form 5-aryl derivatives, demonstrating the differential reactivity of the halogen substituents.

Table 1: Reactions for the Synthesis of Substituted Benzamides

ReactantReagent(s)ProductReaction Type
This compoundAmines, ThiolsSubstituted BenzamidesNucleophilic Aromatic Substitution
This compoundLithium Aluminum HydrideSubstituted BenzylaminesReduction
5-Bromo-2-chloro-N,N-dimethylbenzamideAryl Boronic Acids, Pd(PPh₃)₄/K₂CO₃5-Aryl-2-chloro-N,N-dimethylbenzamidesSuzuki-Miyaura Coupling

Incorporation into Complex Organic Molecules and Heterocycles

This compound and its derivatives serve as crucial intermediates in the synthesis of complex organic molecules, including those with potential applications in pharmaceuticals and agrochemicals. google.com For example, the related compound 2-amino-5-chloro-N,3-dimethylbenzamide is a key intermediate in the synthesis of the insecticides chlorantraniliprole (B1668704) and cyantraniliprole. google.comgoogle.comdissertationtopic.net

The synthesis of these complex molecules often involves multi-step processes. For instance, one patented method for producing 2-amino-5-chloro-N,3-dimethylbenzamide starts from 3-methyl-2-nitrobenzoic acid methyl ester. This undergoes reaction with methylamine, followed by reduction of the nitro group and subsequent chlorination. google.com Another route begins with o-toluidine, proceeding through chlorination, Friedel-Crafts acylation, oxidative ring-opening, and formamidation. google.com

Furthermore, derivatives of this compound have been used to construct heterocyclic systems. For example, a 2-chloro-5-(N'-hydroxycarbamimidoyl)benzoate derivative is a precursor for the formation of a 1,2,4-oxadiazole (B8745197) ring. mdpi.com

Role of this compound in Ligand Design and Catalysis

The structural features of this compound and its derivatives make them suitable for use as ligands in coordination chemistry, with potential applications in catalysis. ontosight.ai The nitrogen and oxygen atoms of the amide group, as well as the chlorine substituent, can act as coordination sites for metal ions. iaea.org

Metal Complexation Studies with this compound

Research has been conducted on the coordination of benzamide-type ligands to various metal centers. A study on the related ligand 2-chloro-N,N-dimethylbenzylamine, synthesized from 2-chlorobenzyl bromide, demonstrated its ability to form complexes with tungsten and molybdenum carbonyls. iaea.org Spectroscopic data indicated that the ligand coordinates to the metal center in a monodentate fashion through the nitrogen atom, displacing a carbonyl group. iaea.org

The interaction of the amide functionality with metals is a key aspect of directed ortho-metalation (DoM) reactions, where the N,N-diethylamide group is a widely used directing group due to its strong Lewis basicity and ability to coordinate with lithium cations. nih.gov

Catalytic Activity of this compound-Derived Complexes

While specific studies on the catalytic activity of this compound complexes are not extensively detailed in the provided search results, the broader class of benzamide-derived complexes shows significant catalytic potential. For instance, cobalt complexes with salicylaldehyde (B1680747) ligands have been shown to facilitate the C–H deuteriomethoxylation of benzamide derivatives. smolecule.com

Furthermore, iridium-catalyzed C(sp³)–H borylation of N-methyl amides has been achieved using a bidentate monoanionic ligand system, highlighting the role of the amide group in directing C-H activation. nih.gov Although N,N-dimethylbenzamide itself favored C(sp²)–H borylation in this system, the study demonstrates the potential for amide-directed catalysis. nih.gov

Development of Novel Synthetic Reagents and Methodologies utilizing this compound

This compound and its analogues are instrumental in the development of new synthetic methods. The reactivity of the chloro- and bromo-substituted benzamides allows for selective functionalization, which is a valuable tool in organic synthesis.

The use of this compound in the oxidative amidation of benzaldehydes has been demonstrated. rsc.org In this process, a cobalt/aluminum hydrotalcite-derived catalyst was used to facilitate the reaction between benzaldehydes and N-substituted formamides to produce the corresponding amides, including this compound. rsc.org This highlights its role in developing new catalytic amidation protocols.

Academic Research on the Use of this compound in Repellent Preparation (Synthesis Aspect)

Academic research has identified this compound as a significant intermediate in the synthesis of insect repellents. smolecule.com Its chemical structure, featuring a reactive chlorine atom ortho to an N,N-dimethylamide group on a benzene ring, makes it a versatile building block for creating a variety of substituted benzamide derivatives with potential repellent properties. The scientific focus has largely been on leveraging the reactivity of this compound to generate new molecules for structure-activity relationship (SAR) studies, aiming to develop novel and more effective repellents.

Detailed Research Findings

The primary synthetic utility of this compound lies in the chemical reactions it can undergo to create more complex molecules. Research into the synthesis of repellents and other bioactive compounds has explored several reaction types involving this and structurally similar benzamides.

Nucleophilic Aromatic Substitution (NAS): The most significant reaction for the synthetic application of this compound is nucleophilic aromatic substitution. In this type of reaction, the chlorine atom, which is activated by the adjacent electron-withdrawing amide group, is displaced by a nucleophile. This allows for the introduction of a wide range of functional groups at the 2-position of the benzamide ring. For instance, the chlorine atom can be substituted by various amines or thiols under appropriate conditions to create a library of new compounds for screening. While the chlorine at the 2-position is less reactive than a bromine atom at the 5-position, it can be substituted under more demanding conditions, such as elevated temperatures.

Historical Context and Analogue Synthesis: Early research into chemical repellents provided a strong foundation for the investigation of benzamide derivatives. A pivotal study by McCabe et al. examined the repellent efficacy of various ring-substituted N,N-diethylbenzamides, including o-chloro-N,N-diethylbenzamide, an analogue of the subject compound. researchgate.net This work demonstrated that substitutions on the benzene ring were crucial for repellency and was instrumental in the development of N,N-diethyl-m-toluamide (DEET), the current gold standard of insect repellents. researchgate.net This historical context underscores the importance of substituted benzamides as a chemical class in repellent research.

Structure-Activity Relationship (SAR) Studies: The synthesis of novel derivatives from precursors like this compound is fundamental to SAR studies. These studies aim to establish a clear link between a molecule's chemical structure and its repellent efficacy. nih.gov For example, research on various carboxamides has shown that the nature of the N-alkyl substituents significantly influences toxicity and repellency against mosquitoes like Aedes aegypti. unl.edu By systematically modifying the benzamide scaffold, researchers can identify the specific molecular features that enhance or diminish repellent activity. Quantitative structure-activity relationship (QSAR) models for amide repellents often indicate that factors related to the molecule's charge distribution and dipole moment are critical for repellency. nih.govresearchgate.net

The table below summarizes the key reaction types that this compound can undergo, which are relevant to the synthesis of potential repellent molecules.

Table 1: Key Synthetic Reactions of this compound

Reaction Type Reagents/Conditions Product Type Significance in Repellent Synthesis
Nucleophilic Aromatic Substitution Amines, Thiols 2-Amino or 2-Thio substituted N,N-dimethylbenzamides Introduction of diverse functional groups to create novel benzamide derivatives for activity screening.
Reduction Lithium aluminum hydride (LiAlH₄) Substituted benzylamines Modification of the carbonyl group to explore different chemical spaces.

| Oxidation | Oxidizing agents | Substituted benzoic acids | Conversion to other functional groups for further synthetic elaboration. |

The synthesis of various amide-based repellents provides a framework for understanding how this compound could be utilized. The general approach involves the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an amine.

Table 2: Illustrative Synthesis of Related Amide Repellents

Repellent/Analogue Class Starting Materials Key Reaction Step Reference
N-Acylpiperidines Carboxylic acids, Thionyl chloride, Benzotriazole, Piperidines Formation of 1-acylbenzotriazole intermediate followed by reaction with piperidine. researchgate.net
N-(3-bromophenyl) chlorobenzamides Chloro-benzoic acids, 3-bromoaniline, Thionyl chloride Amide bond formation between the corresponding acyl chloride and aniline. mdpi.com

| N-(5-phenylpyrazin-2-yl) benzamides | Automated two-step synthesis protocol | Not specified in detail, but involves amide bond formation. | nih.gov |

Future Perspectives in 2 Chloro N,n Dimethylbenzamide Research

Emerging Methodologies for Enhanced Synthesis and Functionalization

The synthesis of 2-Chloro-N,N-dimethylbenzamide and its functionalized analogs is evolving beyond traditional methods, with a focus on efficiency, sustainability, and the introduction of novel functionalities.

Future research is likely to concentrate on iron-catalyzed cross-coupling reactions as a sustainable alternative to palladium-based systems for the alkylation of chlorobenzamides. researchgate.net The development of catalyst systems using earth-abundant metals like iron is a significant trend, offering cost-effective and environmentally benign pathways to alkyl-substituted amides. researchgate.net These reactions have shown compatibility with a range of amide substitutions and challenging organometallics, proceeding under mild conditions. researchgate.net

Continuous flow processes represent another promising frontier for the industrial synthesis of related halogenated benzamides. This methodology allows for precise control over reaction parameters such as temperature and pressure, which can lead to improved yields, higher purity, and enhanced scalability compared to batch processes.

Catalyst-directed C-H activation and functionalization are also emerging as powerful tools. For instance, iridium-based catalysts have been shown to direct the C(sp³)–H borylation of N,N-dimethylamides with high regioselectivity for the N-methyl group. nih.gov Applying such methodologies to this compound could open new avenues for late-stage functionalization, creating novel molecular scaffolds. Selective functionalization at the less reactive chloro position or other sites on the benzene (B151609) ring through advanced catalytic systems remains a key area for exploration.

Methodology Key Features Potential Advantages Relevant Compounds
Iron-Catalyzed Cross-CouplingUses sustainable iron catalysts, mild reaction conditions. researchgate.netCost-effective, environmentally friendly, good substrate scope. researchgate.netAlkyl-substituted amides researchgate.net
Continuous Flow SynthesisPrecise control of reaction parameters, scalable. Improved yield and purity, suitable for industrial production. 5-Bromo-2-chloro-N,N-dimethylbenzamide
One-Pot SynthesisMultiple reaction steps in a single reactor, no isolation of intermediates. researchgate.netHigh overall yield, reduced cost and waste, strong operability. google.com2-Amino-5-chloro-N,3-dimethylbenzamide researchgate.net
Iridium-Catalyzed BorylationHigh regioselectivity for N-methyl C-H bonds. nih.govEnables late-stage functionalization, mono-borylation. nih.govBorylated N-methyl amides nih.gov

Advanced Spectroscopic Techniques for Deeper Structural Understanding

While standard spectroscopic methods like NMR, IR, and X-ray crystallography are crucial for routine characterization , future research will leverage more advanced techniques for a more profound understanding of the structural dynamics of this compound.

Advanced NMR spectroscopy will continue to be vital. Two-dimensional NMR techniques can elucidate complex coupling patterns in functionalized derivatives, while variable temperature NMR studies can quantify the rotational barriers around the amide C-N bond. The restricted rotation, a characteristic feature of tertiary amides, results in the magnetic non-equivalence of the two N-methyl groups, and understanding how substituents and solvent polarity affect this barrier provides deep insight into the molecule's conformational dynamics.

The coupling of different spectroscopic techniques is a powerful emerging approach. For example, the combination of local-probe techniques like Electron Energy-Loss Spectroscopy (EELS) in a transmission electron microscope with macroscopic analyses like multi-wavelength Raman spectroscopy could provide a comprehensive picture of chemical and physical properties. arxiv.org Although typically applied to materials science, the principles of this correlative approach could be adapted to study molecular crystals and aggregates, revealing details about electronic structure and bonding. arxiv.org

Computational spectroscopy will also play a larger role. By calculating theoretical NMR and IR spectra using methods like Density Functional Theory (DFT), researchers can more accurately interpret experimental data, especially for complex derivatives or to distinguish between isomers where experimental data alone may be ambiguous. researchgate.net This synergy between experimental and computational spectroscopy is key to resolving subtle structural features.

Technique Information Gained Future Application for this compound
Variable Temperature NMRRotational energy barriers (ΔG⁺), conformational dynamics. Quantifying the influence of different substituents and solvent environments on the C-N bond rotation.
X-ray CrystallographySolid-state conformation, dihedral angles, intermolecular interactions. Resolving the binding modes of derivatives with target proteins.
Correlative Spectroscopy (EELS & Raman)Local and macroscopic chemical and physical parameters. arxiv.orgIn-depth characterization of crystalline forms or composites containing the compound. arxiv.org
Computational Spectroscopy (DFT)Predicted spectral data (NMR, IR), assignment of experimental spectra. researchgate.netAiding in the structural elucidation of novel, complex derivatives and understanding substituent effects. researchgate.net

Integration of Machine Learning and AI in Predicting this compound Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling the prediction of molecular properties and reaction outcomes. For this compound, these computational tools hold significant potential.

ML models, particularly those based on Quantitative Structure-Property Relationship (QSPR) and Gene Expression Programming, can be developed to predict various physical properties of this compound and its derivatives. core.ac.uk By training algorithms on extensive databases of chemical compounds, it is possible to create models that accurately estimate properties like vapor pressure, solubility, and thermodynamic parameters, thereby accelerating material and process design. core.ac.uk

In the realm of reactivity, AI and ML can be used to predict sites of metabolism and regioselectivity in catalytic reactions. researchgate.netlu.se For example, ML approaches have been used to quantitatively predict the regioselectivity of reactions catalyzed by cytochrome P450 enzymes. lu.se Such models could be applied to predict the metabolic fate of this compound or to guide the design of new catalysts for its selective functionalization. researchgate.net ML algorithms can efficiently screen vast libraries of potential ligands or catalysts to identify optimal conditions for a desired transformation, such as a selective cross-coupling reaction. researchgate.net

Furthermore, pharmacophore modeling, guided by machine learning, can be used to screen virtual libraries of compounds based on this compound scaffolds. royalsocietypublishing.org This allows for the efficient identification of derivatives with high potential for specific biological activities, such as enzyme inhibition or receptor antagonism, thereby streamlining the drug discovery process. royalsocietypublishing.org

Exploration of Novel Synthetic Applications for this compound in Fine Chemicals

This compound is primarily recognized as an intermediate in the synthesis of repellents and other specialty chemicals. thermofisher.comfishersci.ca However, its future lies in the exploration of novel applications as a versatile building block for high-value fine chemicals, particularly in the pharmaceutical and agrochemical sectors. ontosight.ai

The structural framework of this compound is a valuable starting point for creating complex molecules. The chlorine and dimethylamide groups offer distinct reactivity profiles, allowing for selective transformations. For instance, the chlorine atom can participate in cross-coupling reactions like the Suzuki-Miyaura coupling to form biaryl scaffolds, which are common motifs in pharmaceuticals. The dimethylamide group can direct ortho-lithiation or other C-H activation reactions to introduce further functionality.

In agrochemicals, related anthranilamide compounds are of significant interest as modern insecticides. google.comgoogle.com The synthesis of compounds like chlorantraniliprole (B1668704) involves intermediates structurally similar to derivatives of this compound. google.combiosynth.com Future research could focus on adapting the this compound core to create novel insecticide candidates, potentially with different modes of action or improved environmental profiles.

In medicinal chemistry, benzamide (B126) derivatives are explored for a wide range of biological activities, including antimicrobial and anticancer properties. ontosight.ai The this compound scaffold can be elaborated through substitution reactions to generate libraries of new compounds for biological screening. For example, replacing the chlorine with various nucleophiles can yield a diverse set of derivatives for structure-activity relationship (SAR) studies. The compound has also been used in the design of CXCR2 antagonists, highlighting its potential as a scaffold for developing anti-inflammatory or anti-cancer agents. royalsocietypublishing.org

Application Area Synthetic Utility Example of Target Molecules/Classes
PharmaceuticalsIntermediate for complex scaffolds via cross-coupling and functionalization. ontosight.aiBiaryl scaffolds, enzyme inhibitors, CXCR2 antagonists. royalsocietypublishing.org
AgrochemicalsBuilding block for insecticide synthesis. google.comgoogle.comAnthranilamide insecticides (e.g., analogs of Chlorantraniliprole). google.com
Specialty ChemicalsPrecursor for various organic compounds. Repellents, dopants for polymer electronics (via analogs). fishersci.ca

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Chloro-N,N-dimethylbenzamide, and how do reaction conditions influence yield?

  • Synthesis Methods : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example, substituting a chlorine atom in 2-chlorobenzamide derivatives with dimethylamine under reflux conditions (e.g., NH₃/EtOH, 150°C for 48h) yields the dimethylamide product .
  • Reaction Optimization : Yields depend on solvent polarity (e.g., DMF enhances nucleophilicity), temperature (higher temperatures accelerate NAS), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling reactions) .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chlorine at C2, dimethylamide at C1) and confirms aromatic ring substitution patterns .
  • X-ray Crystallography : Reveals non-planar conformations and dihedral angles between substituents (e.g., ~76° between the benzamide core and phenyl rings in analogs) .
  • FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .

Advanced Research Questions

Q. How does the chlorine substituent in this compound influence its reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights : The chlorine at the 2-position is less reactive due to steric hindrance from the dimethylamide group. Harsh conditions (e.g., 150°C, NH₃/EtOH) are required for substitution, yielding products like 2-amino derivatives .
  • Comparative Reactivity : Bromine at the 5-position (in analogs like 5-bromo-2-chloro-N,N-dimethylbenzamide) undergoes Suzuki coupling more readily than chlorine, highlighting halogen-dependent reactivity .

Q. What are the applications of this compound in cross-coupling reactions for synthesizing biaryl structures?

  • Suzuki-Miyaura Coupling : The brominated analog (5-bromo-2-chloro-N,N-dimethylbenzamide) reacts with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in H₂O/EtOH to form 5-aryl derivatives (75–85% yield). The chlorine substituent remains inert under these conditions, enabling selective functionalization .
  • Catalyst Screening : PdCl₂(dppf) with CsF in DMF facilitates coupling with heteroaryl boronic acids (60–70% yield), expanding access to diverse biaryl scaffolds .

Q. How do structural modifications of this compound impact its biological activity?

  • Structure-Activity Relationships (SAR) :

  • Amino Substitution : Replacing chlorine with an amino group (e.g., 2-amino-5-chloro-N,N-dimethylbenzamide) enhances hydrogen-bonding potential, altering interactions with enzymes like cyclooxygenase (COX) .
  • Halogen Effects : Bromine at the 5-position (in analogs) increases steric bulk and electronic effects, modulating binding to biological targets .
    • Case Study : Derivatives with modified substituents showed variable analgesic activity in hot-plate assays, linked to COX-2 inhibition via molecular docking studies .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • Chromatographic Methods : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is effective. Retention indices for dimethylbenzamides deviate by ~80 units compared to primary amides, necessitating method adjustments for accurate quantification .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+ ions (e.g., m/z 198.65 for this compound), with fragmentation patterns confirming substituent positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.